1-Bromo-3-chloro-5-(cyclopentyloxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is an organic compound characterized by a benzene ring substituted with bromine, chlorine, and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopentyloxy group. Typical reaction conditions include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using automated systems to control reaction parameters precisely. This ensures high yield and purity of the final product. The process may include steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives.
Oxidation Products: Phenols or quinones.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-5-(cyclopentyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its ability to modify biological molecules.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-iodobenzene: Similar structure but with an iodine atom instead of the cyclopentyloxy group.
1-Bromo-3-chloro-5-fluorobenzene: Contains a fluorine atom instead of the cyclopentyloxy group.
1-Bromo-3-chloro-5-methoxybenzene: Features a methoxy group instead of the cyclopentyloxy group.
Uniqueness: 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions or stability under certain conditions.
Properties
IUPAC Name |
1-bromo-3-chloro-5-cyclopentyloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDAQMVSZDKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.